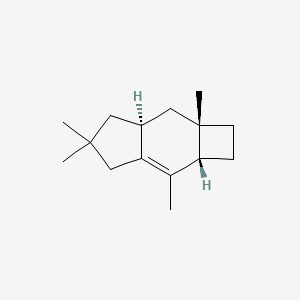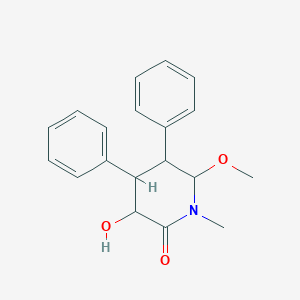
Lansamide 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lansamide 4 belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Lansamide 4 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lansamide 4 is primarily located in the cytoplasm. Outside of the human body, lansamide 4 can be found in fruits. This makes lansamide 4 a potential biomarker for the consumption of this food product.
3-hydroxy-6-methoxy-1-methyl-4,5-diphenyl-2-piperidinone is a member of the class of piperidones that is 1-methylpiperidin-2-one in which a hydrogen at positions 3,4,5 and 6 has been replaced by hydroxy, phenyl, phenyl and methoxy groups, respectively. It has a role as a plant metabolite. It is a delta-lactam, a secondary alcohol and a member of piperidones.
Aplicaciones Científicas De Investigación
Cancer Diagnosis and Therapy
Lansamide 4, as part of the lanthanide series, contributes significantly to cancer diagnosis and therapy. The unique electronic configuration of lanthanide ions enables their use in various applications such as cytotoxic agents, inhibitors, photodynamic therapy, radiation therapy, drug/gene delivery, biosensing, and bioimaging in cancer research (Teo, Termini, & Gray, 2016).
Molecular Magnets
Lansamide 4 is relevant in the synthesis of single molecule magnets (SMMs) based on lanthanide ions. Research focuses on synthetic strategies to create new SMMs with lanthanide ions, contributing to the development of materials with significant magnetic properties (Sessoli & Powell, 2009).
High-Density Data Storage
In the field of high-density data storage, lanthanide elements like those in Lansamide 4 are explored for their potential applications at the molecular and atomic scale. They show promise in magnetic data storage, especially in single molecules (Goodwin et al., 2017).
Lanthanide Chemistry in Technology
Lansamide 4's lanthanide components are essential in various technological devices like smartphones, computers, solar cells, batteries, and optical glasses. Their unique magnetic and fluorescent properties due to 4f electrons make them integral to these applications (Martinez-Gomez, Vu, & Skovran, 2016).
Inflammation and Immune Response
Lansamide 4's lanthanide components, specifically Lansiumamide B, show significant effects in reducing inflammation. Studies indicate their role in decreasing histamine and TNF-α release, which is crucial in mast-cell-induced inflammation (Matsui et al., 2013).
Biomedical Imaging
Lanthanides in Lansamide 4 are used in biomedical imaging due to their luminescent properties. They are pivotal in applications like luminescent molecular thermometers, immunoassays, and optical medical imaging (Bünzli, 2016).
Biomolecular Research
Lanthanides from Lansamide 4 find applications in biomolecular research. Their unique luminescent properties facilitate various assays, including immunoassays and DNA hybridization assays, as well as in imaging (Hemmilä & Laitala, 2005).
Nanotechnology
In nanotechnology, lanthanide-doped nanocrystals derived from Lansamide 4 are significant. They are used in display devices, optical communication, and biological labeling due to their phosphorescent or optoelectronic properties (Wang, Peng, & Li, 2011).
Magnetic Cooling Technologies
Lanthanide-containing clusters from Lansamide 4 are studied for their potential in magnetic cooling technologies. Their magnetic properties are explored for developing energy-efficient and environmentally friendly cooling solutions (Zheng et al., 2018).
Therapeutic Application
Lanthanides' biological properties, similar to calcium, have led to their exploration in therapeutic applications. This includes their use in metal-based drugs like lanthanum carbonate for treating hyperphosphatemia (Fricker, 2006).
Propiedades
Número CAS |
211505-00-9 |
|---|---|
Nombre del producto |
Lansamide 4 |
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
3-hydroxy-6-methoxy-1-methyl-4,5-diphenylpiperidin-2-one |
InChI |
InChI=1S/C19H21NO3/c1-20-18(22)17(21)15(13-9-5-3-6-10-13)16(19(20)23-2)14-11-7-4-8-12-14/h3-12,15-17,19,21H,1-2H3 |
Clave InChI |
HGOXSQCBJLZRJO-UHFFFAOYSA-N |
SMILES |
CN1C(C(C(C(C1=O)O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
SMILES canónico |
CN1C(C(C(C(C1=O)O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
melting_point |
187-188°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



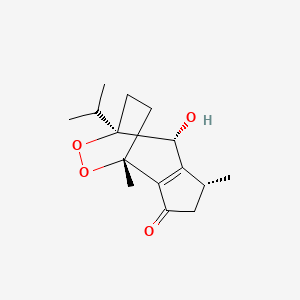
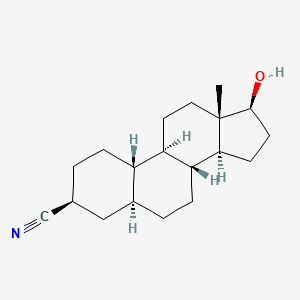
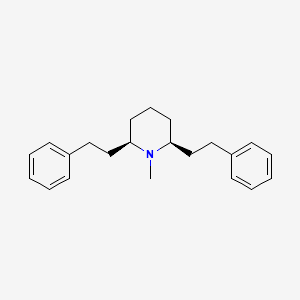
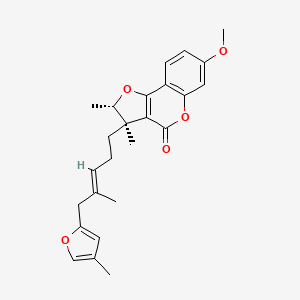
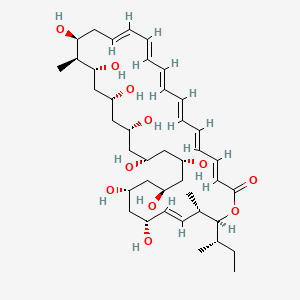
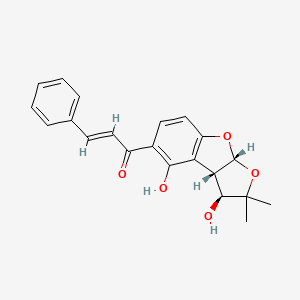
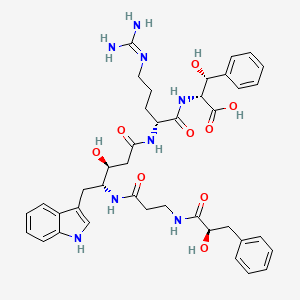
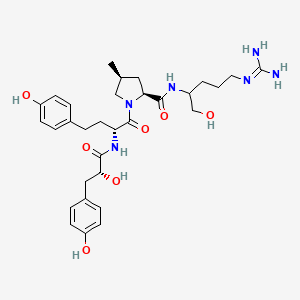
![2-(Hydroxymethyl)-3-[(1Z,3E)-1,3-pentadienyl]phenol](/img/structure/B1250742.png)
![(7S,9S)-7-[[(3aS,4S,6R,7aS)-1-[[(3aS,4S,6R,7aS)-4-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-1-yl]methyl]-4-methyl-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250743.png)
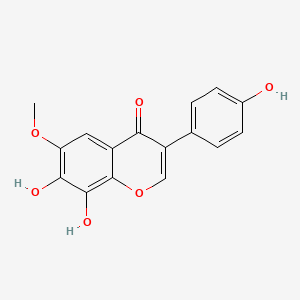
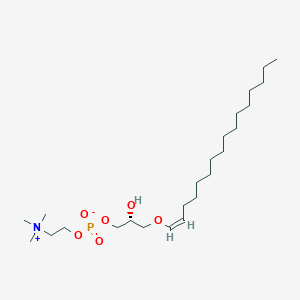
![3-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1250748.png)
